molecular formula C9H14BNO2S B2463725 5-(Butylthio)pyridine-3-boronic acid CAS No. 2096339-87-4

5-(Butylthio)pyridine-3-boronic acid

Cat. No.: B2463725
CAS No.: 2096339-87-4
M. Wt: 211.09
InChI Key: OJWSXKMNPMQOHL-UHFFFAOYSA-N
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Description

5-(Butylthio)pyridine-3-boronic acid is a chemical compound with the molecular formula C9H14BNO2S and a molecular weight of 211.09 .


Synthesis Analysis

The synthesis of boronic acids, such as this compound, is often achieved through Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron reagent with an electrophilic organic group, facilitated by a palladium catalyst . The organoboron reagent is typically prepared using a variety of methods, with the choice of method tailored to the specific requirements of the Suzuki–Miyaura coupling .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14BNO2S/c1-2-3-4-14-9-5-8(10(12)13)6-11-7-9/h5-7,12-13H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a common application of boronic acids, including this compound . This reaction is widely used in organic chemistry due to its mild and functional group tolerant reaction conditions . The reaction involves the coupling of an organoboron reagent with an electrophilic organic group, facilitated by a palladium catalyst .


Physical and Chemical Properties Analysis

This compound is a solid compound that is stored under refrigerated conditions . It has a molecular weight of 211.09 .

Scientific Research Applications

Synthesis and Catalysis

5-(Butylthio)pyridine-3-boronic acid is a significant compound in the synthesis of novel halopyridinylboronic acids and esters, which are key intermediates in Suzuki cross-coupling reactions. This reaction is a pivotal method in organic chemistry for forming carbon-carbon bonds, offering pathways to a variety of complex organic structures. The synthesis of these compounds involves regioselective halogen-metal exchange followed by quenching with triisopropylborate, starting from appropriate dihalopyridines (Bouillon et al., 2003).

Organometallic Chemistry

In organometallic chemistry, the interactions of boronic acids, including derivatives of pyridine-3-boronic acid, with organometallic systems are extensively studied. These interactions are crucial for advancing chemical catalysis, especially in the context of metal-ligand cooperation. Such studies involve the reactions of boranes with dearomatized ruthenium pincer complexes, highlighting the potential for innovative catalysis techniques (Anaby et al., 2014).

Photophysical Studies

This compound and its related compounds are studied for their photophysical properties. These studies are essential in the development of new materials with specific optical and electronic properties, such as luminescent materials, which have applications in sensors, displays, and other photonic devices. For instance, the study of diborylated bithiophenes, which are related to pyridine boronic acids, focuses on electronic communication and binding cooperativity, which are fundamental to the development of advanced materials (Sundararaman et al., 2006).

Surfactant and Self-Assembly Studies

The derivatives of pyridine boronic acids, including this compound, are analyzed for their self-assembly properties and surface activity. This research is crucial for developing new surfactants and understanding the aggregation behavior of boronic acid-based surfactants. Such studies provide insights into the design of novel materials and have implications in various fields, including drug delivery and material science (Maiti, Roy, & Roy, 2013).

Mechanism of Action

Target of Action

The primary target of 5-(Butylthio)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, this compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound has a molecular weight of 21109 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis and pharmaceutical research .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of other functional groups in the reaction environment could potentially influence the efficacy and stability of this compound.

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Future Directions

The Suzuki–Miyaura cross-coupling reaction, which utilizes boronic acids like 5-(Butylthio)pyridine-3-boronic acid, is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . Future research may focus on developing new boron reagents and optimizing the conditions for the Suzuki–Miyaura coupling to improve its efficiency and applicability .

Properties

IUPAC Name

(5-butylsulfanylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO2S/c1-2-3-4-14-9-5-8(10(12)13)6-11-7-9/h5-7,12-13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWSXKMNPMQOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)SCCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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